molecular formula C8H8ClNO3S B1298896 Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate CAS No. 22288-82-0

Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate

Cat. No.: B1298896
CAS No.: 22288-82-0
M. Wt: 233.67 g/mol
InChI Key: OYLPYFBEANZDIV-UHFFFAOYSA-N
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Description

Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C8H8ClNO3S and its molecular weight is 233.67 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate is involved in various chemical reactions and syntheses that underline its importance in organic chemistry. One significant application is in the acylaminomethylation of 2-acylthiophenes, 2-thiophenecarboxylic acid, and its esters, where it acts as a precursor to 4- and 5-(N-chloroacetylamino)methyl derivatives. This process is crucial for modifying thiophene derivatives, which are essential in synthesizing pharmaceuticals and agrochemicals (Gol'dfarb, Yakubov, & Belen’kii, 1986).

Furthermore, the compound finds application in the reductive acetylation of nitrocarboxylic acids of the thiophene and furan series or their esters, producing 4-acetylamino-2-thiophenecarboxylic acids or their esters. This reaction highlights its role in converting nitro groups to acetylamino groups, a transformation valuable in medicinal chemistry (Gol'dfarb, Bulgakova, & Fabrichnyǐ, 1983).

Synthesis of Heterocyclic Compounds

This compound is also pivotal in synthesizing various heterocyclic compounds. It serves as a versatile synthon for preparing polysubstituted heterocyclic systems such as pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles. This versatility demonstrates its utility in generating complex molecules that could have applications in drug discovery and materials science (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Additionally, it is used in the synthesis of amino acids and heterocyclic systems, highlighting its role in creating bioactive molecules and potential pharmaceuticals. The compound's ability to react with N-nucleophiles to form various heterocyclic systems underlines its significance in synthetic organic chemistry (Kralj, Hvala, Svete, Golič, & Stanovnik, 1997).

Derivative Synthesis and Applications

Research on N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, related to this compound, demonstrates the compound's role in synthesizing and studying novel organic compounds with potential applications in pharmaceuticals and agrochemicals. The comprehensive characterization of these derivatives using techniques such as HPLC, GC-MS, FTIR, and NMR spectroscopy underscores the importance of such compounds in chemical research (Dzygiel et al., 2004).

Biochemical Analysis

Biochemical Properties

Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the ERK signaling pathway, leading to changes in gene expression and cellular responses . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions result in a cascade of molecular events that ultimately affect cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, which are important for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of metabolic pathways and improvement in cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of the compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing the overall metabolic flux and levels of metabolites . For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that may have distinct biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . The compound’s distribution is crucial for its biological activity, as it needs to reach its target sites to exert its effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization influences its interactions with other biomolecules and its overall biological activity .

Properties

IUPAC Name

methyl 2-acetamido-5-chlorothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3S/c1-4(11)10-7-5(8(12)13-2)3-6(9)14-7/h3H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLPYFBEANZDIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(S1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356022
Record name methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22288-82-0
Record name methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 19.9 parts of methyl 2-acetamidothiophene-3-carboxylate in 200 parts by volume of chloroform, 8.2 parts by volume of sulfuryl chloride is added dropwise at below 30°C. The mixture is stirred at room temperature for 30 minutes and then cooled with ice. To the mixture, about 300 parts by volume of saturated aqueous sodium bicarbonate solution is cautiously added with stirring. The chloroform layer is separated, washed with water and dried over sodium sulfate. Evaporation of the solvent gives methyl 2-acetamido-5-chlorothiophene-3-carboxylate as crystals. Recrystallization from methanol gives needles melting at 110°-110.5°C. This compound is identical with that obtained in Reference Example 17.
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Synthesis routes and methods II

Procedure details

To a stirred solution of 4 parts of methyl 2-acetamidothiophene-3 -carboxylate in a mixture of 80 parts by volume of chloroform and 12 parts by volume of pyridine, 20 parts by volume of a 10 % (W/V) solution of chlorine in carbon tetrachloride is added dropwise. After stirring for further 30 minutes, the mixture is washed with an aqueous sodium bicarbonate solution and, then, with water. Evaporation of the solvent, and recrystallization of the residue from methanol gives methyl 2-acetamido-5-chlorothiophene-3-carboxylate as crystals. Colorless needles, melting point: 110°-110.5°C.
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